Isobutyl butyrate is a short-chain ester commonly found in nature, particularly in fruits like apples [] and bananas [, ]. It contributes to the characteristic fruity aroma of these fruits and is often used as a flavoring agent in the food industry. Isobutyl butyrate belongs to the ester class of organic compounds and plays a significant role in various scientific research areas, including food chemistry, entomology, and analytical chemistry.
Isobutyl butyrate can be derived from both natural and synthetic sources. It is classified under the category of flavoring agents by the Flavor and Extract Manufacturers Association (FEMA) and has been assigned FEMA number 2187. It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating its recognized safety for food applications .
The synthesis of isobutyl butyrate can be accomplished through several methods, primarily involving esterification reactions. The most common approach is the Fischer esterification, where butanoic acid reacts with isobutanol in the presence of an acid catalyst, typically sulfuric acid. The reaction can be represented as follows:
Isobutyl butyrate participates in various chemical reactions typical of esters:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism of action for isobutyl butyrate primarily involves its role as a flavoring agent. Its fruity aroma compounds interact with olfactory receptors in the human nose, triggering sensory responses associated with sweetness and fruitiness.
Isobutyl butyrate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
Boiling Point | 157 °C |
Flash Point | 49 °C |
Specific Gravity | 0.86 |
Refractive Index | 1.40 |
Appearance | Colorless liquid |
These properties indicate that isobutyl butyrate is a volatile compound with moderate solubility in organic solvents .
Isobutyl butyrate finds applications across various industries:
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